Cyclo(Met-Met)

Description

BenchChem offers high-quality Cyclo(Met-Met) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Met-Met) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O2S2 |

|---|---|

Molecular Weight |

262.4 g/mol |

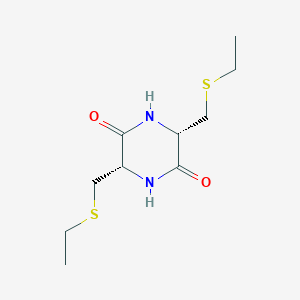

IUPAC Name |

(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1 |

InChI Key |

JLEKFIZGPDWATR-HTQZYQBOSA-N |

Isomeric SMILES |

CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC |

Canonical SMILES |

CCSCC1C(=O)NC(C(=O)N1)CSCC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Cyclo(Met-Met): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, has garnered interest in the scientific community for its potential biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of Cyclo(Met-Met), alongside detailed experimental protocols for its synthesis, purification, and characterization. Furthermore, a plausible signaling pathway potentially modulated by this molecule is illustrated to provide context for its biological effects.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for the development of analytical methods and formulations. The key properties of Cyclo(Met-Met) are summarized in the table below.

| Property | Value | Source/Method |

| IUPAC Name | (3S,6S)-3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione | --- |

| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | [1][2] |

| Molecular Weight | 262.39 g/mol | [1][2] |

| Appearance | White Powder | [2] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO. | |

| Predicted logP | ~1.7 | Estimated based on similar cyclic dipeptides like cyclo(L-Phe-L-Met) |

| Melting Point | Not experimentally determined in the reviewed literature. | --- |

Experimental Protocols

I. Synthesis of Cyclo(Met-Met)

The synthesis of cyclic dipeptides like Cyclo(Met-Met) can be achieved through the cyclization of a linear dipeptide precursor. The following is a representative protocol.

A. Synthesis of the Linear Dipeptide (Met-Met)

-

Amino Acid Protection: The N-terminus of one L-methionine molecule is protected with a suitable group, such as Boc (tert-butyloxycarbonyl), and the C-terminus of a second L-methionine molecule is protected as a methyl or ethyl ester.

-

Peptide Coupling: The protected methionine residues are coupled using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours.

-

Deprotection: The protecting groups are removed. The Boc group is typically removed with trifluoroacetic acid (TFA), and the ester is saponified using a base like sodium hydroxide.

B. Cyclization to form Cyclo(Met-Met)

-

Activation: The deprotected linear dipeptide is dissolved in a large volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to activate the carboxyl group.

-

Cyclization: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the intramolecular amide bond formation. The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours).

-

Work-up: The solvent is removed under reduced pressure, and the crude product is subjected to purification.

II. Purification of Cyclo(Met-Met)

Purification of the crude Cyclo(Met-Met) is essential to remove unreacted starting materials, linear dipeptide, and other byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of a modifier like 0.1% TFA, is employed.

-

Gradient: A typical gradient might start with a low percentage of ACN (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95%) over a period of 20-30 minutes to elute the cyclic dipeptide.

-

Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 210-220 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected. The purity of the collected fractions is then assessed using analytical HPLC.

-

Solvent Removal: The organic solvent is removed from the pooled pure fractions using a rotary evaporator, followed by lyophilization to obtain the purified Cyclo(Met-Met) as a white powder.

Crystallization can also be employed as a cost-effective purification method if a suitable solvent system is identified. This typically involves dissolving the crude product in a hot solvent in which it is soluble and allowing it to cool slowly, or by adding an anti-solvent to induce precipitation of the pure compound.

III. Characterization of Cyclo(Met-Met)

The identity and purity of the synthesized Cyclo(Met-Met) should be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can help in assigning the signals to specific protons and carbons in the molecule.

Potential Signaling Pathway Modulation

The biological activity of Cyclo(Met-Met), particularly its antioxidant properties, suggests its potential interaction with cellular signaling pathways involved in oxidative stress response. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .

Sulfur-containing compounds are known to be effective antioxidants. They can directly scavenge reactive oxygen species (ROS) or modulate cellular antioxidant systems. The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, inducing their expression.

Given that Cyclo(Met-Met) contains two methionine residues with sulfur atoms, it is plausible that it could activate the Nrf2 pathway, leading to an enhanced antioxidant response.

Caption: Proposed activation of the NRF2 antioxidant pathway by Cyclo(Met-Met).

While direct evidence linking Cyclo(Met-Met) to the c-MET signaling pathway is lacking in the reviewed literature, its reported anti-cancer activity makes the c-MET pathway a speculative but relevant area for future investigation. The c-MET receptor tyrosine kinase pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in various cancers.

Conclusion

This technical guide provides a summary of the known physicochemical properties of Cyclo(Met-Met) and offers representative experimental protocols for its synthesis, purification, and characterization based on established methods for cyclic dipeptides. The potential for Cyclo(Met-Met) to modulate the Nrf2-ARE signaling pathway provides a mechanistic hypothesis for its observed antioxidant effects. Further research is warranted to fully elucidate the quantitative physicochemical parameters, confirm its biological targets, and explore its therapeutic potential.

References

Cyclo(Met-Met): A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Methionyl-L-Methionyl), also known as Cyclo(Met-Met), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. While the broader family of DKPs is widely recognized for its diverse biological activities and natural prevalence, specific details regarding the discovery and comprehensive biological profile of Cyclo(Met-Met) have remained somewhat scattered in the scientific literature. This technical guide consolidates the available information on the discovery, natural occurrence, and reported biological activities of Cyclo(Met-Met), providing researchers and drug development professionals with a foundational resource. The document outlines key experimental protocols for its isolation and characterization and presents quantitative data in a structured format.

Discovery and Synthesis

The initial discovery of Cyclo(Met-Met) is not prominently documented in a single seminal publication but rather emerged from the broader, systematic investigation of cyclic dipeptides. The synthesis of various cyclic dipeptides, including those containing methionine, was explored in the mid-20th century as part of foundational peptide chemistry research.

The common method for synthesizing Cyclo(Met-Met) and other diketopiperazines involves the cyclization of a linear dipeptide ester. This process typically occurs under thermal conditions, often by refluxing the dipeptide ester in a high-boiling point solvent such as toluene or xylene for an extended period.[1]

Natural Occurrence

Cyclo(Met-Met), like many other diketopiperazines, is a natural product, primarily identified as a secondary metabolite in various microorganisms. Marine environments, in particular, have proven to be a rich source of novel and bioactive DKPs.

Marine Fungi and Bacteria: Cyclic dipeptides are frequently isolated from marine-derived fungi, especially from the genera Aspergillus and Penicillium, as well as from various marine bacteria.[2][3][4] While specific isolation of Cyclo(Met-Met) from a named species is not extensively detailed in readily available literature, the presence of other methionine-containing cyclic dipeptides in these organisms suggests that Cyclo(Met-Met) is likely produced by a range of marine microbes.[5] The production of these secondary metabolites is often influenced by culture conditions, including the composition of the growth media and the fermentation time.

Food Products: Some cyclic dipeptides are known to form during the processing of food, contributing to their flavor profiles. For instance, Cyclo(Met-Pro) has been detected in grilled and stewed beef. While not explicitly reported for Cyclo(Met-Met), its formation from methionine residues during the heating of protein-rich foods is plausible.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of Cyclo(Met-Met).

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | |

| Molecular Weight | 262.39 g/mol | |

| Appearance | White Powder | |

| Structure | Cyclic dipeptide of two L-methionine residues |

Experimental Protocols

General Protocol for the Isolation of Cyclic Dipeptides from Marine Fungi

This protocol provides a general framework for the isolation of cyclic dipeptides, which can be adapted for the specific targeting of Cyclo(Met-Met).

1. Fungal Fermentation:

-

A pure culture of a marine-derived fungus (e.g., Aspergillus sp.) is inoculated into a seed culture flask containing a suitable medium such as Potato Dextrose Broth (PDB) prepared with sterile seawater.

-

The seed culture is incubated at approximately 28°C for 3-4 days with shaking.

-

The seed culture is then used to inoculate a larger-scale fermentation culture, which is incubated for a period of 14-21 days.

2. Extraction of Secondary Metabolites:

-

The fungal mycelia are separated from the culture broth by filtration.

-

Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate. The organic layers are combined.

-

Mycelial Extraction: The mycelia are macerated with methanol and extracted multiple times. The methanol extracts are combined and evaporated to dryness. The resulting residue is then partitioned between ethyl acetate and water, and the ethyl acetate layers are collected.

-

All ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile in water. The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.

Structural Characterization

The structure of isolated Cyclo(Met-Met) is typically confirmed using a combination of spectroscopic methods.

1. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound. For Cyclo(Met-Met), the expected [M+H]⁺ ion would be observed at m/z 263.08.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₈N₂O₂S₂).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the amino acid composition and sequence.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and definitively assign the structure.

Biological Activities

While extensive biological studies specifically on Cyclo(Met-Met) are not widely published, related sulfur-containing cyclic dipeptides and the general class of diketopiperazines exhibit a range of biological activities. Commercial suppliers of Cyclo(Met-Met) often cite potential antioxidant and cytotoxic properties, likely inferred from the activities of similar compounds.

Potential Antioxidant Activity

The presence of two methionine residues, which contain sulfur atoms, suggests that Cyclo(Met-Met) may possess antioxidant properties. Sulfur-containing amino acids and their derivatives are known to act as antioxidants by scavenging reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound (Cyclo(Met-Met)) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Potential Cytotoxic Activity

Several diketopiperazines isolated from marine organisms have demonstrated cytotoxic effects against various cancer cell lines. This has led to the suggestion that Cyclo(Met-Met) may also exhibit anti-proliferative or cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of Cyclo(Met-Met) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively associated with the biological activity of Cyclo(Met-Met). As a secondary metabolite, it is more likely to exert its effects through direct interaction with enzymes or other cellular components, or through general mechanisms such as antioxidant action, rather than by modulating complex signaling cascades in the manner of a primary signaling molecule.

Conclusion

Cyclo(L-Methionyl-L-Methionyl) is a naturally occurring cyclic dipeptide with potential for biological activity, particularly in the areas of antioxidation and cytotoxicity. While its discovery is intertwined with the broader history of peptide chemistry, its natural occurrence is primarily linked to marine microorganisms. This guide provides a consolidated resource for researchers, outlining the current state of knowledge and providing foundational experimental protocols for its further investigation. More targeted research is needed to fully elucidate the natural sources, biosynthetic pathways, and the full spectrum of biological activities of this intriguing molecule, which may hold promise for future drug discovery and development.

References

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 73037-51-1: Cyclo(-Met-Met) | CymitQuimica [cymitquimica.com]

- 5. scispace.com [scispace.com]

Synthesis of the Cyclic Dipeptide Cyclo(L-Met-L-Met): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a significant class of compounds in drug discovery due to their rigid conformation, enhanced stability, and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of Cyclo(L-Met-L-Met), a cyclic dipeptide composed of two L-methionine residues. Detailed experimental protocols for both an industrial-scale synthesis from a hydantoin precursor and a common laboratory-scale thermal cyclization of L-methionine methyl ester are presented. Quantitative data from these synthetic routes are summarized for comparative analysis. Furthermore, this guide explores the potential biological relevance of Cyclo(L-Met-L-Met) by detailing the anti-inflammatory signaling pathway of its linear precursor, Methionyl-Methionine (Met-Met), which involves the JAK2-STAT5-NF-κB and MAPK pathways. This information provides a foundation for further investigation into the therapeutic potential of Cyclo(L-Met-L-Met).

Introduction

Cyclic dipeptides are the simplest form of cyclic peptides, formed by the intramolecular condensation of two amino acids. Their constrained cyclic structure often leads to increased resistance to enzymatic degradation and improved membrane permeability compared to their linear counterparts, making them attractive scaffolds for drug development. Cyclo(L-Met-L-Met), with the chemical formula C10H18N2O2S2, is a homodimeric cyclic dipeptide of the essential amino acid L-methionine. While the biological activities of many cyclic dipeptides are well-documented, the specific functions of Cyclo(L-Met-L-Met) are still an emerging area of research. However, studies on its linear precursor, the dipeptide Methionyl-Methionine (Met-Met), have revealed significant anti-inflammatory properties, suggesting a promising avenue for the exploration of the cyclic form's therapeutic potential.

This guide details two primary synthetic routes to obtain Cyclo(L-Met-L-Met), providing researchers with practical, step-by-step protocols and the expected quantitative outcomes. Additionally, a proposed mechanism of action, based on the known signaling pathways of its linear precursor, is presented to stimulate further pharmacological investigation.

Synthetic Methodologies

The synthesis of Cyclo(L-Met-L-Met) can be approached through various methods. Here, we detail two distinct and reliable protocols: an industrial process utilizing a hydantoin derivative and a more common laboratory-scale method involving the thermal cyclization of a dipeptide ester.

Method 1: Industrial Synthesis from 5-(2-methylmercaptoethyl)-hydantoin

This method, adapted from patent literature, describes a high-yield process suitable for larger scale production. The core of this process is the heating of an aqueous solution of 5-(2-methylmercaptoethyl)-hydantoin under elevated pressure, which induces dimerization and cyclization.

-

Reaction Setup: An aqueous solution of 5-(2-methylmercaptoethyl)-hydantoin (e.g., 400g in a 2-liter autoclave) is prepared. The solution may also contain recycled mother liquor from previous batches, which includes unreacted methionine.

-

Heating and Pressurization: The autoclave is sealed and the stirred solution is heated to a temperature between 170°C and 180°C. The pressure is maintained at a level above the vapor pressure of pure water at the reaction temperature, typically between 6 and 8 bar.

-

Reaction and CO2 Removal: The reaction is held at temperature for approximately 4 hours. During this time, carbon dioxide is formed as a byproduct and is periodically vented from the autoclave to drive the reaction to completion.

-

Crystallization and Isolation: After the reaction period, the mixture is cooled. Cyclo(L-Met-L-Met) crystallizes out of the solution.

-

Purification: The crystalline product is isolated by filtration under suction. It is then washed with water (e.g., at 40°C) and dried under vacuum at 90°C to yield the pure 3,6-bis-(2-methylmercaptoethyl)-2,5-piperazinedione.

| Parameter | Value | Reference |

| Starting Material | 5-(2-methylmercaptoethyl)-hydantoin | US3980653A |

| Reaction Temperature | 175°C | US3980653A |

| Reaction Pressure | 6.3 - 6.8 bar | US3980653A |

| Reaction Time | 4 hours | US3980653A |

| Yield | 78 - 85% | US3980653A |

Method 2: Laboratory-Scale Synthesis via Thermal Cyclization of L-Methionine Methyl Ester

This method represents a more common approach for laboratory-scale synthesis of cyclic dipeptides. It involves the initial formation of the linear dipeptide ester, followed by a thermally induced intramolecular cyclization.

Part A: Synthesis of L-Methionine Methyl Ester Hydrochloride

-

Esterification: To a suspension of L-methionine (0.1 mol) in methanol (100 mL), slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield L-methionine methyl ester hydrochloride as a solid.

Part B: Thermal Cyclization to Cyclo(L-Met-L-Met)

-

Neutralization and Dimerization: The L-methionine methyl ester hydrochloride is neutralized, and the free ester is then gently heated under reduced pressure or in a high-boiling point solvent (e.g., toluene or xylene) to promote dimerization and subsequent cyclization. A common procedure involves heating the neat methyl ester at a temperature of approximately 100-120°C in a flask equipped with a reflux condenser for several hours.

-

Purification: The resulting crude Cyclo(L-Met-L-Met) is then purified. This can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, or by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | L-Methionine | General procedure for amino acid esterification and cyclization |

| Esterification Reagents | Methanol, Trimethylchlorosilane | General procedure for amino acid esterification and cyclization |

| Cyclization Condition | Thermal (e.g., 100-120°C) | General procedure for amino acid esterification and cyclization |

| Yield (Esterification) | >95% | General procedure for amino acid esterification and cyclization |

| Yield (Cyclization) | Variable, typically moderate to good (40-70%) | General procedure for amino acid esterification and cyclization |

Logical Workflow for Synthesis of Cyclo(L-Met-L-Met)

The following diagram illustrates the general workflow for the laboratory-scale synthesis of Cyclo(L-Met-L-Met) from its constituent amino acid.

Caption: Laboratory synthesis workflow for Cyclo(L-Met-L-Met).

Potential Biological Activity and Signaling Pathway

While direct studies on the biological signaling of Cyclo(L-Met-L-Met) are limited, research into its linear precursor, Methionyl-Methionine (Met-Met), provides valuable insights. Met-Met has been shown to exert significant anti-inflammatory effects in bovine mammary epithelial cells by modulating key signaling pathways.[1][2] It is plausible that Cyclo(L-Met-L-Met), as a more stable analog, could exhibit similar or enhanced activities.

The proposed mechanism involves the activation of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 5 (STAT5) pathway.[1][2] Activation of JAK2-STAT5 by Met-Met leads to the downstream inhibition of pro-inflammatory pathways, specifically the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] This results in a reduction of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-8.

The following diagram illustrates this proposed anti-inflammatory signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of Met-Met.

Conclusion

This technical guide provides a detailed and actionable resource for the synthesis of Cyclo(L-Met-L-Met). The inclusion of both industrial and laboratory-scale protocols offers flexibility for various research and development needs. The quantitative data presented allows for informed experimental planning and optimization. Furthermore, the elucidation of the anti-inflammatory signaling pathway of the linear Met-Met dipeptide opens a clear and compelling rationale for the investigation of Cyclo(L-Met-L-Met) as a potential therapeutic agent. The enhanced stability inherent to its cyclic structure makes it a prime candidate for further drug development efforts targeting inflammatory conditions. Future research should focus on confirming the biological activity of the cyclic form and exploring its pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide on the Chemical Structure and Conformation of Cyclo(Met-Met)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and conformational properties of Cyclo(L-Methionyl-L-Methionine), a cyclic dipeptide with potential applications in drug development due to its inherent biological activities. This document details its structural characteristics, conformational analysis based on X-ray crystallography and computational studies, a representative synthesis protocol, and an exploration of its potential biological signaling pathways.

Chemical Structure and Properties

Cyclo(L-Met-L-Met), also known as a 2,5-diketopiperazine (DKP), is formed from the condensation of two L-methionine residues. Its cyclic nature imparts significant conformational rigidity and enhanced stability against proteolytic degradation compared to its linear counterpart, making it an attractive scaffold for therapeutic agent design.

Table 1: General Properties of Cyclo(L-Met-L-Met)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | MedChemExpress |

| Molecular Weight | 262.39 g/mol | MedChemExpress |

| Appearance | White to off-white solid | N/A |

| Stereochemistry | cis-3,6-disubstituted | Baran Lab |

Conformational Analysis

The three-dimensional structure of Cyclo(L-Met-L-Met) has been elucidated through X-ray crystallography and supported by computational modeling. These studies reveal a non-planar ring conformation, which is characteristic of cis-disubstituted 2,5-diketopiperazines.

Crystal Structure and Solid-State Conformation

The crystal structure of Cyclo(L-Met-L-Met) has been determined, revealing a twist boat conformation for the central diketopiperazine ring.[1] This conformation is a common feature for 3,6-disubstituted, C₂-symmetric diketopiperazines.[1] The crystal packing is characterized by the formation of hydrogen-bonded ribbons.[1]

Table 2: Crystallographic Data for Cyclo(L-Met-L-Met)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 13.469(2) Å |

| b | 5.304(1) Å |

| c | 4.885(1) Å |

| α | 105.8(1)° |

| β | 99.7(1)° |

| γ | 79.4(1)° |

| Volume | 327.54 ų |

| Z | 1 |

| Ring Conformation | Twist boat |

| Fold Angle (β) | +30° |

Source: Vibrational spectra and crystal structure of the di-amino acid peptide cyclo(L-Met-L-Met): Comparison of experimental data and DFT calculations[1]

Solution Conformation and Computational Modeling

While the solid-state conformation is well-defined, in solution, cyclic peptides can exhibit conformational flexibility. For Cyclo(L-Met-L-Met), circular dichroism measurements have suggested a concentration-dependent conformational transition between two conformers with opposite directions of ring folding.[1]

Computational studies using Density Functional Theory (DFT) at the B3-LYP/cc-pVDZ level are in agreement with experimental findings, predicting a boat conformation for the diketopiperazine ring as the most stable structure.

Experimental Protocols

Representative Synthesis of Cyclo(L-Met-L-Met)

Experimental Workflow: Microwave-Assisted Synthesis of Cyclo(Met-Met)

Caption: A generalized workflow for the green synthesis of Cyclo(Met-Met).

Protocol Steps:

-

Starting Material: The linear dipeptide, L-Methionyl-L-Methionine, serves as the precursor.

-

Dissolution: The linear dipeptide is dissolved in deionized water.

-

Microwave-Assisted Cyclization: The aqueous solution is subjected to microwave irradiation in a sealed vessel. Typical conditions can range from 150-200°C for 15-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature to allow for the crystallization of the crude product. The solid is then collected by filtration, washed with cold water, and dried under vacuum.

-

Characterization: The final product, Cyclo(L-Met-L-Met), is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique to study the conformation of cyclic peptides in solution.

Experimental Workflow: NMR-Based Conformational Analysis

Caption: A typical workflow for determining the solution conformation of a cyclic peptide using NMR.

Protocol Details:

-

Sample Preparation: A sample of pure Cyclo(L-Met-L-Met) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, DMSO-d₆).

-

Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, NOESY/ROESY, HSQC, HMBC) are performed to assign all proton and carbon signals and to identify through-bond and through-space correlations.

-

Data Analysis: The acquired spectra are processed and analyzed to extract key conformational parameters, such as nuclear Overhauser effect (NOE) distance restraints and scalar coupling constants (J-couplings).

-

Structure Calculation: The experimental restraints are used in conjunction with molecular dynamics and computational modeling software to calculate a family of structures representing the conformational ensemble of Cyclo(L-Met-L-Met) in solution.

Potential Biological Signaling Pathways

While the specific molecular targets and signaling pathways of Cyclo(L-Met-L-Met) are not yet fully elucidated, the existing literature suggests potential roles as an antioxidant and an anti-cancer agent.

Antioxidant Activity

Cyclic dipeptides, including those containing methionine, have been reported to possess antioxidant properties. One plausible mechanism for this activity is the modulation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Proposed Antioxidant Signaling Pathway of Cyclo(Met-Met)

Caption: A hypothetical signaling pathway for the antioxidant effect of Cyclo(Met-Met).

Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its ubiquitination and subsequent degradation. It is hypothesized that Cyclo(Met-Met), like other antioxidant peptides, may interact with Keap1, disrupting its binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their expression and enhanced cellular protection against oxidative stress.

Anti-Cancer Activity

The potential for Cyclo(Met-Met) to inhibit the proliferation of cancer cells has been suggested. The general mechanisms by which small molecules induce anti-cancer effects often involve the induction of cell cycle arrest and apoptosis.

Logical Flow of Potential Anti-Cancer Effects

Caption: A high-level diagram illustrating the potential anti-proliferative mechanisms of Cyclo(Met-Met).

Cyclo(Met-Met) may exert its anti-cancer effects by interfering with the cell cycle machinery of cancer cells, leading to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Additionally, it may trigger programmed cell death, or apoptosis, through various intracellular signaling cascades. Further research is required to identify the specific molecular targets of Cyclo(Met-Met) in cancer cells and the precise pathways it modulates.

References

An In-depth Technical Guide on the Biological Activity of Cyclo(L-Met-L-Met)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, peer-reviewed data on the biological activity of Cyclo(L-Met-L-Met) is exceptionally limited. This guide provides an overview based on the known activities of the broader class of cyclic dipeptides (diketopiperazines) and includes general methodologies for assessing the biological potential of such compounds. Information mentioning anticancer and antioxidant properties of Cyclo(L-Met-L-Met) originates from commercial suppliers and has not been substantiated by published experimental data found in the public domain.

Introduction to Cyclo(L-Met-L-Met) and Diketopiperazines

Cyclo(L-Met-L-Met), also known as (3S,6S)-bis(2-(methylthio)ethyl)piperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of organic compounds. DKPs are the smallest class of cyclic peptides and are formed from the condensation of two α-amino acids.[1] This class of molecules is of significant interest in medicinal chemistry due to their rigid and conformationally constrained scaffold, which can lead to improved metabolic stability and oral bioavailability compared to their linear peptide counterparts.[1]

Natural and synthetic diketopiperazines have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3] The specific biological activity is largely determined by the nature of the amino acid side chains. In the case of Cyclo(L-Met-L-Met), the two methionine side chains, with their thioether groups, are the key functional determinants.

Reported and Potential Biological Activities

While specific studies on Cyclo(L-Met-L-Met) are scarce, some commercial suppliers have made claims regarding its biological effects. It is crucial to note that these claims are not yet supported by peer-reviewed scientific literature.

Anticancer Activity (Unsupported Claim)

Some chemical suppliers state that Cyclo(-Met-Met) has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. The proposed, though unverified, mechanism suggests that it may act as a reversible enzyme inhibitor. Given that many diketopiperazines exhibit cytotoxic effects against various cancer cell lines, this is a plausible area for investigation.

Antioxidant Properties (Hypothesized)

It has been suggested that Cyclo(L-Met-L-Met) may possess antioxidant properties. This hypothesis is based on the presence of the sulfur atom in the methionine side chains, which can participate in redox reactions. Methionine residues in proteins are known to act as antioxidants by scavenging reactive oxygen species (ROS).

Quantitative Data (Hypothetical)

As no quantitative data from peer-reviewed studies on Cyclo(L-Met-L-Met) is available, the following table is a representative example of how such data would be presented. The values are hypothetical and intended for illustrative purposes only.

| Biological Activity | Assay Type | Cell Line/Organism | Metric | Result (Hypothetical) |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 50 µM |

| Anticancer | MTT Assay | A549 (Lung Cancer) | IC₅₀ | 75 µM |

| Antioxidant | DPPH Scavenging | Cell-free | EC₅₀ | 150 µM |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | 128 µg/mL |

| Antimicrobial | Broth Microdilution | E. coli | MIC | >256 µg/mL |

Experimental Protocols

Detailed experimental protocols for Cyclo(L-Met-L-Met) are not available. Therefore, the following are generalized, standard protocols for assessing the key biological activities discussed. These can be adapted for the specific investigation of Cyclo(L-Met-L-Met).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cyclo(L-Met-L-Met) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Cyclo(L-Met-L-Met) in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow for Cytotoxicity Assessment.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

Cyclo(L-Met-L-Met) stock solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of Cyclo(L-Met-L-Met) and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the diluted compound or control to 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Signaling Pathways (Hypothetical)

The precise signaling pathways modulated by Cyclo(L-Met-L-Met) are unknown. However, many anticancer compounds induce apoptosis (programmed cell death). The diagram below illustrates a generalized intrinsic apoptosis pathway, which could be a potential mechanism of action for a cytotoxic diketopiperazine.

Generalized Intrinsic Apoptosis Signaling Pathway.

Conclusion and Future Directions

Cyclo(L-Met-L-Met) is a structurally simple diketopiperazine whose biological activities remain largely unexplored in the scientific literature. Based on anecdotal evidence from commercial suppliers and the known bioactivities of related compounds, it holds potential as an anticancer and antioxidant agent. However, rigorous scientific investigation is required to validate these claims.

Future research should focus on:

-

Synthesis and Characterization: Ensuring a pure and well-characterized source of Cyclo(L-Met-L-Met) for biological testing.

-

Broad-Spectrum Bioactivity Screening: Systematically screening the compound against a panel of cancer cell lines, bacterial and fungal strains, and in various antioxidant and anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways involved in any observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Cyclo(L-Met-L-Met) to understand the role of the methionine side chains and to potentially optimize activity.

This technical guide highlights the current knowledge gap and provides a framework for the systematic evaluation of Cyclo(L-Met-L-Met) as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Therapeutic Potential of Cyclo(Met-Met) and the c-Met Signaling Pathway

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: An extensive review of the scientific literature reveals a notable scarcity of research specifically dedicated to the therapeutic applications of the cyclic dipeptide Cyclo(Met-Met). While this molecule is commercially available for research purposes, its biological activities, mechanism of action, and potential therapeutic uses remain largely unexplored.[1][2][3] In contrast, the c-Met receptor tyrosine kinase, often a subject of related inquiry, is a well-established and highly promising target in therapeutic development, particularly in oncology.[4][5] This guide will first summarize the limited available information on Cyclo(Met-Met) and then provide a comprehensive overview of the c-Met signaling pathway and the therapeutic potential of its inhibitors, which may be the intended focus of interest.

Cyclo(Met-Met): A Brief Overview

Cyclo(Met-Met), also known as Cyclo(L-methionyl-L-methionine), is a cyclic dipeptide with the molecular formula C10H18N2O2S2. It is classified as a polypeptide and is available as a research chemical. Beyond its basic chemical identity, there is a significant lack of published data on its biological effects, mechanism of action, and potential therapeutic applications.

The c-Met Signaling Pathway: A Key Therapeutic Target

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion. Its natural ligand is hepatocyte growth factor (HGF). Aberrant activation of the c-Met signaling pathway, through mutation, amplification, or overexpression, is strongly associated with tumor growth, metastasis, and poor prognosis in a variety of human cancers. This has made c-Met a highly attractive target for the development of novel anti-cancer therapies.

The c-Met Signaling Cascade

Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This initiates a cascade of downstream signaling events through multiple pathways, including:

-

RAS/MAPK Pathway: Primarily involved in cell proliferation.

-

PI3K/AKT Pathway: Crucial for cell survival and protection from apoptosis.

-

STAT3 Pathway: Implicated in tubulogenesis and invasion.

-

SRC/FAK Pathway: Leads to cell migration and anchorage-independent growth.

These interconnected pathways ultimately drive the various cellular processes that contribute to cancer progression.

Caption: The c-Met signaling pathway and its downstream effectors.

Therapeutic Applications of Targeting the c-Met Pathway

The primary therapeutic application of targeting the c-Met pathway is in the treatment of cancer. A number of small molecule inhibitors and monoclonal antibodies targeting c-Met or HGF have been developed and evaluated in preclinical and clinical trials. These agents have shown promise in various tumor types where c-Met is dysregulated.

However, the clinical development of c-Met inhibitors has faced challenges. Many clinical trials have not demonstrated a significant survival benefit, which may be due to a lack of appropriate patient selection criteria. Current research is focused on identifying biomarkers to better select patients who are most likely to respond to c-Met targeted therapies.

Quantitative Data for c-Met Inhibitors

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50%. The following table summarizes the IC50 values for several representative c-Met inhibitors against the c-Met kinase and their anti-proliferative activity in c-Met-dependent cancer cell lines.

| Compound | c-Met Kinase IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |

| SCC244 (Glumetinib) | 1.1 | EBC-1 | 5.8 |

| MKN-45 | 1.9 | ||

| BMS-777607 | 3.9 | GTL-16 | 60 |

| Crizotinib | 8 | Hs 746T | 7 |

| Cabozantinib | 1.3 | various | various |

| Tepotinib | 1 | various | various |

| Savolitinib | 5 | various | various |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Synthesis and Purification of Cyclic Dipeptides (General Protocol)

Part 1: Synthesis of the Linear Dipeptide Methyl Ester

-

Dissolve L-methionine methyl ester hydrochloride (1.0 eq) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

-

Add a base, for instance triethylamine (TEA) (1.1 eq), dropwise to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve N-Boc-L-methionine (1.0 eq) in anhydrous DCM.

-

Add the N-Boc-L-methionine solution to the reaction mixture, followed by the addition of a carbodiimide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear dipeptide methyl ester.

Part 2: Intramolecular Cyclization

-

Deprotect the N-Boc group of the linear dipeptide using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Neutralize the resulting amine salt with a base.

-

Dissolve the deprotected linear dipeptide in a high-boiling point solvent like toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 12-24 hours, monitoring the cyclization by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude cyclic dipeptide by silica gel column chromatography.

-

Further purify the product by recrystallization to obtain the pure Cyclo(Met-Met).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Methionine-Containing Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds with a range of biological activities. Those incorporating the sulfur-containing amino acid methionine have garnered interest for their potential antioxidant properties. The inherent reactivity of the methionine side chain towards reactive oxygen species (ROS) suggests a protective role for these cyclic structures in mitigating oxidative stress. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activities of methionine-containing cyclic dipeptides. It consolidates available data on their antioxidant capacity, details the experimental protocols for assessing these properties, and explores the potential underlying molecular mechanisms, with a focus on the Keap1-Nrf2 signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of these compounds.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Methionine, an essential sulfur-containing amino acid, is known to be susceptible to oxidation by ROS, and its residues in proteins are considered endogenous antioxidants.[1][2] When incorporated into the constrained cyclic structure of a dipeptide, the antioxidant potential of methionine may be modulated.

Methionine-containing cyclic dipeptides are found in various food products, such as beef and beer, and can be synthesized through established methods.[3] This guide will delve into the specifics of their antioxidant capabilities.

Antioxidant Activity: Quantitative Data

Direct quantitative data on the antioxidant activity of a wide range of methionine-containing cyclic dipeptides is currently limited in the scientific literature. However, studies on linear methionine dipeptides and other cyclic dipeptides provide valuable insights. For comparative purposes, the following table summarizes the antioxidant capacity of linear methionine dipeptides against peroxyl radicals. It is important to note that cyclization can significantly impact the biological activity of peptides.

| Dipeptide | Antioxidant Capacity (AOC) against Peroxyl Radical (µmol TE/µmol) | Reference |

| Gly-Met | ~0.45 | [3] |

| Ala-Met | ~0.45 | [3] |

| Val-Met | ~0.45 | |

| Leu-Met | ~0.45 | |

| Ile-Met | ~0.45 | |

| Met-Gly | ~0.36 | |

| Met-Ala | ~0.36 | |

| Met-Val | ~0.36 | |

| Met-Leu | ~0.36 | |

| Met-Ile | ~0.36 | |

| Met-Met | Infra-additive | |

| TE = Trolox Equivalents |

Experimental Protocols

The assessment of antioxidant activity can be conducted using a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to the study of methionine-containing cyclic dipeptides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Test compounds (methionine-containing cyclic dipeptides)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Dissolve the cyclic dipeptides and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the sample dilutions or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.

Materials:

-

ABTS

-

Potassium persulfate

-

Methanol (or ethanol)

-

Test compounds

-

Positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare dilutions of the cyclic dipeptides and positive control in methanol.

-

Assay:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the sample dilutions or positive control to the wells.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated as:

The IC50 value is determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of intracellular ROS in a cell-based model.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

-

Test compounds

-

Quercetin (positive control)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

-

Treatment:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of the cyclic dipeptides or quercetin in treatment medium for 1 hour.

-

-

Probing:

-

Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

-

Incubate for 1 hour.

-

-

ROS Induction:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to each well.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: The CAA value is calculated based on the area under the fluorescence curve.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

While direct evidence for the activation of the Nrf2 pathway by methionine-containing cyclic dipeptides is still emerging, the presence of the sulfur atom in the methionine side chain makes them plausible candidates for interacting with the cysteine-rich Keap1 protein. Organosulfur compounds are known to be effective Nrf2 activators. Furthermore, linear L-methionine has been shown to activate the Nrf2-ARE pathway.

Experimental Protocol: Western Blot Analysis of Nrf2 Nuclear Translocation

This protocol details the detection of Nrf2 in the nuclear fraction of cell lysates, a key indicator of its activation.

Materials:

-

Cell line (e.g., HepG2)

-

Cell culture reagents

-

Test compounds (methionine-containing cyclic dipeptides)

-

Positive control (e.g., sulforaphane)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 or other nuclear marker, anti-GAPDH or other cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the cyclic dipeptides or positive control for a specified time.

-

Cell Lysis and Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (e.g., Lamin B1). An increase in the nuclear Nrf2 level upon treatment indicates activation of the pathway.

Visualizations

Signaling Pathway Diagram

Caption: Proposed Keap1-Nrf2 signaling pathway activation by methionine-containing cyclic dipeptides.

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

Methionine-containing cyclic dipeptides represent a promising class of compounds with potential antioxidant properties. The inherent reactivity of the methionine sulfur atom provides a strong rationale for their ability to scavenge reactive oxygen species. While direct quantitative antioxidant data for a broad range of these cyclic compounds is still needed, the available information on linear methionine dipeptides and other cyclic peptides, combined with mechanistic studies of organosulfur compounds, suggests a significant potential for these molecules to act as direct antioxidants and potentially as indirect antioxidants through the activation of the Keap1-Nrf2 signaling pathway.

Future research should focus on:

-

Systematic Screening: A comprehensive evaluation of the antioxidant activity of a library of synthesized methionine-containing cyclic dipeptides using a panel of assays (DPPH, ABTS, ORAC, etc.) to establish structure-activity relationships.

-

Cellular Studies: In-depth investigation of the cellular antioxidant effects of these compounds, including their ability to protect cells from various oxidative stressors.

-

Mechanistic Elucidation: Direct experimental validation of the activation of the Nrf2-ARE pathway by methionine-containing cyclic dipeptides through techniques such as Western blotting, qPCR for Nrf2 target genes, and reporter gene assays.

-

In Vivo Studies: Evaluation of the bioavailability and efficacy of promising candidates in animal models of diseases associated with oxidative stress.

The continued exploration of methionine-containing cyclic dipeptides is warranted and holds the potential to yield novel therapeutic agents for the prevention and treatment of a wide range of oxidative stress-related pathologies.

References

- 1. Final Products of One-Electron Oxidation of Cyclic Dipeptides Containing Methionine Investigated by IRMPD Spectroscopy: Does the Free Radical Choose the Final Compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Cyclo(Met-Met) in Cellular Signaling: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – The cyclic dipeptide Cyclo(Met-Met), a molecule composed of two methionine residues, presents a compelling yet largely unexplored area in cellular signaling research. Despite growing interest in the biological activities of cyclic dipeptides, a comprehensive understanding of Cyclo(Met-Met)'s specific mechanisms of action remains elusive. This technical overview synthesizes the limited available information on Cyclo(Met-Met) and related cyclic dipeptides, highlighting its potential therapeutic implications and the critical need for further investigation.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are known to be produced by a variety of organisms, including bacteria, fungi, and marine organisms. They have attracted attention for their diverse biological activities, which include antimicrobial, antiviral, antioxidant, and anti-proliferative effects.

Potential Biological Activities of Cyclo(Met-Met)

Current scientific literature provides limited, high-level insights into the specific biological functions of Cyclo(Met-Met). The primary suggested activities include:

-

Antioxidant Properties: Like other sulfur-containing molecules, the methionine residues in Cyclo(Met-Met) may confer antioxidant capabilities. The sulfur atom can participate in redox reactions, potentially neutralizing reactive oxygen species (ROS) and mitigating oxidative stress within the cell. However, detailed mechanistic studies and quantitative data on this activity are currently lacking.

-

Anti-proliferative Effects: Some studies suggest that Cyclo(Met-Met) may inhibit the proliferation of cancer cells. The proposed mechanism involves the inhibition of enzymes crucial for cancer cell growth. This anti-proliferative potential positions Cyclo(Met-Met) as a molecule of interest in oncology research, though specific cellular targets and signaling pathways have not been elucidated.

It is crucial to distinguish Cyclo(Met-Met) from the well-characterized c-Met signaling pathway . The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, motility, and invasion, and are frequently dysregulated in cancer. There is currently no established scientific evidence directly linking Cyclo(Met-Met) to the modulation of the c-Met pathway.

The Broader Context: Biological Activities of Cyclic Dipeptides

While specific data on Cyclo(Met-Met) is sparse, research on other cyclic dipeptides offers a broader context for its potential roles. For example, various CDPs have been shown to influence cellular processes through diverse mechanisms. Some exhibit neuroprotective effects, while others have demonstrated the ability to modulate immune responses. This diversity of function within the CDP class suggests that Cyclo(Met-Met) may also possess uncharacterized biological activities.

Future Directions and Research Imperatives

The current body of knowledge on Cyclo(Met-Met) is insufficient to construct a detailed model of its interaction with cellular signaling pathways. To unlock the therapeutic potential of this molecule, the scientific community must prioritize research aimed at:

-

Identifying Specific Molecular Targets: Elucidating the proteins, enzymes, or receptors with which Cyclo(Met-Met) directly interacts is a critical first step.

-

Mapping Signaling Pathway Involvement: Once targets are identified, comprehensive studies are needed to map the downstream signaling cascades affected by Cyclo(Met-Met) binding.

-

Quantitative Analysis of Biological Effects: Rigorous quantitative studies are required to determine the dose-dependent effects of Cyclo(Met-Met) on cellular processes such as proliferation, apoptosis, and oxidative stress.

-

Detailed Mechanistic and Structural Studies: Elucidating the precise molecular mechanisms of action and the structure-activity relationships of Cyclo(Met-Met) will be essential for any potential drug development efforts.

Logical Relationship: Current Knowledge Gap for Cyclo(Met-Met)

Caption: Current knowledge of Cyclo(Met-Met) and existing research gaps.

Cyclo(Met-Met): A Novel Bioactive Peptide with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, is emerging as a promising bioactive molecule with potential applications in oncology and neuroprotection. Its unique cyclic structure confers enhanced stability compared to linear peptides, making it an attractive candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Met-Met), including its chemical properties, known biological activities, and the limited available data on its mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel peptide.

Introduction

Cyclic peptides have garnered significant interest in drug discovery due to their inherent advantages over linear peptides, such as increased resistance to enzymatic degradation, improved receptor binding affinity, and enhanced cell permeability. Cyclo(Met-Met), with the chemical formula C10H18N2O2S2 and a molecular weight of 262.39 g/mol , is a homodimeric cyclic dipeptide of methionine.[1] While research on this specific peptide is still in its nascent stages, preliminary evidence suggests it possesses noteworthy biological activities, particularly in the realms of cancer and oxidative stress. A critical point of clarification is the distinction between Cyclo(Met-Met) and the c-Met proto-oncogene. The c-Met receptor tyrosine kinase is a well-characterized protein involved in cell proliferation and survival, and it is a target in cancer therapy.[2] It is crucial to emphasize that Cyclo(Met-Met) is a distinct chemical entity and its biological effects are independent of the c-Met signaling pathway.

Chemical Properties and Synthesis

The defining feature of Cyclo(Met-Met) is its diketopiperazine ring formed by the cyclization of two L-methionine molecules. This cyclic structure imparts significant conformational rigidity, which is believed to be a key determinant of its biological activity.

Chemical Structure

Caption: Chemical structure of Cyclo(Met-Met).

Synthesis

The synthesis of cyclic dipeptides like Cyclo(Met-Met) can be achieved through various methods in peptide chemistry. A common approach involves the synthesis of the linear dipeptide, Met-Met, followed by a cyclization step.

Experimental Protocol: Synthesis of Cyclo(Met-Met)

Objective: To synthesize the cyclic dipeptide Cyclo(Met-Met) from its linear precursor.

Materials:

-

L-Methionine

-

Protecting groups (e.g., Boc for the N-terminus, and a suitable protecting group for the C-terminus)

-

Coupling reagents (e.g., DCC, HBTU)

-

Deprotection reagents (e.g., TFA)

-

Cyclization-promoting reagents

-

Solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel for chromatography, HPLC columns)

Methodology:

-

Protection of L-Methionine: The amino group of L-methionine is protected with a Boc group, and the carboxyl group is protected as a methyl or ethyl ester.

-

Dipeptide Formation: The protected L-methionine is coupled with another molecule of protected L-methionine using a standard peptide coupling reagent to form the linear dipeptide, Boc-Met-Met-OR.

-

Deprotection: The protecting groups at both the N-terminus and C-terminus of the linear dipeptide are removed to yield the free linear dipeptide, H-Met-Met-OH.

-

Cyclization: The linear dipeptide is subjected to cyclization conditions, often at high dilution in a suitable solvent with a coupling reagent that promotes intramolecular amide bond formation. This step is critical and reaction conditions must be optimized to favor cyclization over polymerization.

-

Purification: The crude product is purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate pure Cyclo(Met-Met).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Biological Activities

Emerging evidence suggests that Cyclo(Met-Met) exhibits a range of biological activities, with the most notable being its anticancer and potential neuroprotective effects.

Anticancer Activity

Preliminary studies have indicated that Cyclo(Met-Met) can inhibit the proliferation of cancer cells.[1] This effect is reported to be dose-dependent, suggesting a specific mechanism of action rather than non-specific toxicity. However, there is a significant lack of quantitative data in the public domain, such as IC50 values across different cancer cell lines.

Table 1: Summary of Reported Anticancer Activity of Cyclo(Met-Met)

| Cancer Cell Line | Reported Effect | Quantitative Data (IC50) | Reference |

| Not Specified | Inhibition of proliferation | Not Available | [1] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Cyclo(Met-Met) on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Cyclo(Met-Met) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Cyclo(Met-Met). A vehicle control (the solvent used to dissolve Cyclo(Met-Met)) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of Cyclo(Met-Met) relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Potential Neuroprotective and Antioxidant Activity

The presence of two methionine residues, which contain sulfur atoms, suggests that Cyclo(Met-Met) may possess antioxidant properties. Methionine is known to be a precursor for important endogenous antioxidants like glutathione. While direct evidence for the antioxidant activity of Cyclo(Met-Met) is limited, this remains a promising area for future investigation. By scavenging reactive oxygen species (ROS), Cyclo(Met-Met) could potentially exert neuroprotective effects, as oxidative stress is a key contributor to neurodegenerative diseases.

Experimental Protocol: DPPH Free Radical Scavenging Assay

Objective: To assess the in vitro antioxidant activity of Cyclo(Met-Met).

Materials:

-

Cyclo(Met-Met)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Ascorbic acid (as a positive control)

-

Methanol

-

Spectrophotometer

Methodology:

-

Preparation of Solutions: A stock solution of DPPH in methanol is prepared. Serial dilutions of Cyclo(Met-Met) and ascorbic acid are also prepared.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of Cyclo(Met-Met) or ascorbic acid. A control containing only DPPH and methanol is also prepared.

-